molecular formula C12H7Cl2NO B3043672 6-(3,5-Dichlorophenyl)nicotinaldehyde CAS No. 898796-01-5

6-(3,5-Dichlorophenyl)nicotinaldehyde

Cat. No. B3043672
CAS RN: 898796-01-5
M. Wt: 252.09 g/mol
InChI Key: AYRBJVNKGLHQDQ-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7Cl2NO and a molecular weight of 252.10 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7Cl2NO/c13-10-3-2-9 (5-11 (10)14)12-4-1-8 (7-16)6-15-12/h1-7H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Biological Activities

6-(3,5-Dichlorophenyl)nicotinaldehyde is used in the synthesis of biologically active compounds. For instance, Bhimapaka et al. (2020) conducted a study involving the condensation of nicotinaldehydes with acetophenones, leading to the creation of 2',6'-diphenyl-3,4'-bipyridines. These compounds exhibited antimicrobial, free-radical scavenging, and α-glucosidase inhibitory activities, with specific compounds showing notable anti-bacterial and anti-fungal properties (Bhimapaka et al., 2020).

Chemical Synthesis and Inhibitors

The compound plays a role in the efficient synthesis of complex molecules. Zhang et al. (2010) described a process involving this compound in the synthesis of a potent LFA-1/ICAM inhibitor, demonstrating its utility in the creation of therapeutically relevant compounds (Zhang et al., 2010).

Antiviral Activity

In the field of antiviral research, Attaby et al. (2007) explored the reactions of nicotinaldehyde with other compounds, resulting in derivatives that exhibited cytotoxicity and anti-HSV1 activities. This demonstrates the potential of this compound in the development of antiviral agents (Attaby et al., 2007).

Fluorescent Analog Synthesis

The compound is used in synthesizing fluorescent analogs of coenzymes. Barrio et al. (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide using a reaction that included nicotinaldehyde. This analog showed activity in various dehydrogenase-catalyzed reactions, highlighting its application in biochemical studies (Barrio et al., 1972).

Receptor Probes and Antioxidant Potency

This compound is also utilized in synthesizing receptor probes and studying antioxidant potency. Zhang et al. (2004) synthesized compounds to probe Drosophila nicotinic receptor interactions, while Dineshkumar et al. (2022) investigated the antioxidant efficacy of a synthesized molecule involving this compound (Zhang et al., 2004), (Dineshkumar et al., 2022).

Spectroscopic Studies

Soltanpour et al. (2010) conducted solubility studies of derivatives of nicotinaldehyde, which are crucial for understanding the physical and chemical properties of these compounds (Soltanpour et al., 2010).

Optical Resolution and Radical Synthesis

Kaida and Okamoto (1993) evaluated the optical resolving abilities of cellulose and amylose derivatives involving this compound, contributing to the understanding of chiral recognition in chemical processes (Kaida & Okamoto, 1993).

Safety and Hazards

According to the safety data sheet, 6-(3,5-Dichlorophenyl)nicotinaldehyde is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-(3,5-dichlorophenyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRBJVNKGLHQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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